molecular formula C10H15N B1315069 N-ethyl-2,6-dimethylaniline CAS No. 769-23-3

N-ethyl-2,6-dimethylaniline

Cat. No.: B1315069
CAS No.: 769-23-3
M. Wt: 149.23 g/mol
InChI Key: OAPVPGPVBZRARK-UHFFFAOYSA-N
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Description

N-ethyl-2,6-dimethylaniline (CAS 769-23-3) is an organic compound with the molecular formula C₁₀H₁₅N and an average molecular weight of 149.23 g/mol . This compound serves as a crucial chemical intermediate and building block in organic synthesis and pharmaceutical research . Its primary research value lies in its role as a precursor in the synthesis of various pharmacologically active compounds. It is a key structural motif in the synthesis of local anesthetics of the amide type, such as Lidocaine . Researchers utilize this compound to study structure-activity relationships and develop new compounds that work by stabilizing neuronal membranes through the inhibition of sodium ion fluxes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVPGPVBZRARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501774
Record name N-Ethyl-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-23-3
Record name N-Ethyl-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N Ethyl 2,6 Dimethylaniline and Its Derivatives

The synthesis of N-ethyl-2,6-dimethylaniline, a substituted aromatic amine, involves several strategic approaches, primarily centered on the alkylation of the parent aniline (B41778), 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine). Methodologies range from direct N-alkylation techniques to more complex routes involving precursor transformations.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for N-ethyl-2,6-dimethylaniline

A suite of spectroscopic methods is employed to unambiguously identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. By analogy with closely related compounds such as N,N,4-trimethylaniline and N-ethyl-N-methylaniline, the aromatic protons would likely appear as a multiplet in the region of δ 6.5-7.5 ppm. The quartet of the methylene (B1212753) (-CH2-) protons of the ethyl group would be expected around δ 3.0-3.5 ppm, coupled to the methyl protons of the ethyl group. These methyl protons would appear as a triplet around δ 1.0-1.5 ppm. The two methyl groups attached to the aromatic ring would give a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the aromatic carbons, the ethyl group carbons, and the methyl group carbons. Based on data for similar anilines, the aromatic carbons would resonate in the δ 110-150 ppm range. The carbons of the ethyl group are expected at approximately δ 40-50 ppm for the methylene carbon and δ 10-20 ppm for the methyl carbon. The two equivalent methyl carbons on the aromatic ring would produce a single signal in the upfield region, typically around δ 15-25 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, while less common, can offer direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in this compound would be influenced by the electronic effects of the ethyl and the 2,6-dimethylphenyl substituents. The steric hindrance from the ortho-methyl groups is expected to influence the hybridization and, consequently, the ¹⁵N chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.5 - 7.5 (m)110 - 150
N-CH₂-CH₃3.0 - 3.5 (q)40 - 50
N-CH₂-CH₃1.0 - 1.5 (t)10 - 20
Ar-CH₃2.0 - 2.5 (s)15 - 25

Note: These are predicted values based on analogous compounds. m = multiplet, q = quartet, t = triplet, s = singlet.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint unique to its structure.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration, if a secondary amine were present, would appear in the 3300-3500 cm⁻¹ region; however, for this tertiary amine, this band will be absent. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected to be observed in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The symmetric C-H stretching of the methyl groups is also expected to be a prominent feature.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption bands corresponding to π → π* transitions of the substituted benzene (B151609) ring. Typically, substituted anilines exhibit two main absorption bands. For 2,6-dimethylaniline (B139824), UV spectral data has been reported, and it is expected that N-ethylation would cause a slight red shift (bathochromic shift) of these absorption maxima due to the electron-donating nature of the ethyl group.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

A prominent fragmentation pathway for N-alkylanilines is the α-cleavage, which for this compound would involve the loss of a methyl radical from the ethyl group to form a stable iminium cation. This would result in a significant peak at M-15. Another possible fragmentation would be the loss of the entire ethyl group, leading to a peak corresponding to the 2,6-dimethylaniline radical cation. For the closely related N,N-diethyl-2,6-dimethylaniline, the top three peaks in its GC-MS are observed at m/z 162, 177 (molecular ion), and 132, which supports the prevalence of α-cleavage fragmentation pathways. nih.gov

Spectroscopic Investigations of Molecular Interactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as an electron donor in the formation of molecular complexes.

This compound, as an electron-rich aromatic amine, can form charge-transfer (CT) complexes with suitable electron acceptors, such as iodine (I₂). The formation of such complexes is characterized by the appearance of a new, often intense, absorption band in the UV-Vis spectrum that is not present in the spectra of the individual donor or acceptor molecules. libretexts.org

Studies on the charge-transfer complexes of structurally similar compounds, such as 2,6-diethylaniline (B152787) and N-ethylaniline with iodine, have been conducted and provide a strong basis for understanding the behavior of this compound. nih.govdaneshyari.com These studies have shown that the stoichiometry of the complexes formed is typically 1:1. nih.govdaneshyari.com The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the aniline (B41778) derivative to the lowest unoccupied molecular orbital (LUMO) of the iodine molecule. libretexts.org

The position of the charge-transfer band is sensitive to the nature of the donor and the solvent polarity. For the this compound-iodine complex, the CT band would be expected in the visible region of the spectrum. The formation constant (KCT) and the molar extinction coefficient (εCT) of the complex can be determined spectrophotometrically, providing quantitative measures of the strength of the donor-acceptor interaction.

Interactive Data Table: Research Findings on Charge-Transfer Complexes of Related Anilines with Iodine

Donor Molecule Electron Acceptor Key Findings Reference
2,6-DiethylanilineIodine (I₂)Formation of a 1:1 charge-transfer complex, with spectral data and formation constants determined in various solvents. nih.govdaneshyari.com
N-EthylanilineIodine (I₂)Spectrophotometric study of the 1:1 charge-transfer complex, including determination of formation constants and molar absorptivities. nih.govdaneshyari.com

Influence of Solvent Polarity on Spectroscopic Characteristics

Generally, for substituted anilines, an increase in solvent polarity is expected to influence the electronic transitions and the local chemical environment of the nuclei, which would be observable in UV-Vis, fluorescence, and NMR spectroscopy.

UV-Visible Spectroscopy: In related aromatic amines, increasing solvent polarity often leads to a bathochromic (red) shift of the π→π* transition bands. This is due to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules.

Fluorescence Spectroscopy: The fluorescence emission spectra of aniline derivatives can also exhibit significant solvent-dependent shifts (solvatofluorochromism). An increase in solvent polarity typically results in a larger Stokes shift, which is the difference between the absorption and emission maxima. This is also attributed to the relaxation of the solvent molecules around the excited-state dipole of the fluorophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solvent polarity can induce changes in the chemical shifts of protons and carbons in NMR spectra. These changes, known as solvent-induced chemical shifts, arise from intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the solute and the solvent. For this compound, changes in the chemical shifts of the aromatic protons, the ethyl group protons, and the methyl group protons would be anticipated with varying solvent polarity.

Although these general principles are expected to apply to this compound, the absence of specific experimental data in the reviewed literature prevents the creation of detailed data tables and a thorough analysis of its specific solvatochromic behavior. Further empirical research would be required to quantify the influence of solvent polarity on the spectroscopic characteristics of this particular compound.

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways

Oxidative Metabolism and Rearrangement Mechanisms

The biotransformation of arylamines, including N-ethyl-2,6-dimethylaniline, is a complex process primarily mediated by enzymatic systems, leading to a variety of metabolic products. The key pathways involve oxidative reactions targeting both the nitrogen atom and the aromatic ring.

The metabolism of arylamines is characterized by two principal oxidative pathways: N-oxidation and C-hydroxylation. N-oxidation occurs at the nitrogen atom, a critical step in the metabolic activation of many arylamines. scispace.comnih.gov This process can lead to the formation of N-hydroxy (N-hydroxylamine) derivatives, which can be further oxidized to nitroso compounds. nih.gov For N-substituted amines, N-dealkylation is also a major metabolic route, proceeding through an oxidative mechanism to remove alkyl groups. mdpi.com

The second major pathway is aromatic C-hydroxylation, which typically occurs at the para-position of the aniline (B41778) ring, leading to the formation of aminophenols. rsc.org However, in the case of this compound, the para-position is sterically blocked by a methyl group, precluding direct para-hydroxylation. Therefore, metabolic hydroxylation would be directed towards other positions, such as the ortho-methyl groups or the N-ethyl side chain. Evidence from the metabolism of the parent compound, 2,6-dimethylaniline (B139824), shows that it is biotransformed into a circulating N-hydroxy-2,6-dimethylaniline metabolite in humans. nih.gov This suggests that N-oxidation is a viable and significant metabolic pathway for this structural class. The primary metabolic reactions for structurally related N,N-dialkylanilines include demethylation (dealkylation), dehydrogenation, glucuronidation, and sulfation. mdpi.com

The oxidative transformations of arylamines are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. bohrium.commdpi.com Various CYP isoforms exhibit substrate specificity, and the particular isoform involved in the metabolism of a given N,N-dialkylaniline can depend on the size and structure of the molecule. nih.gov For instance, CYP2E1 is primarily responsible for the demethylation of small molecules like nitrosodimethylamine, but this specificity is lost as the size of the alkyl groups increases. nih.gov For N,N-dialkylamines with bulkier alkyl chains, other isoforms such as CYP2A6, CYP2C, and CYP3A4 play a more significant role. nih.gov

The mechanism of N-dealkylation catalyzed by CYP enzymes is believed to proceed via a one-electron oxidation pathway. nih.gov This process involves the initial transfer of a single electron from the amine nitrogen to the activated P450 enzyme, forming a nitrogen-centered radical cation (aminium radical). nih.gov This intermediate is then deprotonated at the α-carbon of an alkyl group, leading to the formation of a carbon-centered radical that subsequently hydroxylates to an unstable carbinolamine, which spontaneously decomposes to yield a dealkylated amine and an aldehyde. nih.gov

CYP IsoformSubstrate Class / ReactionRole in Arylamine Metabolism
CYP2E1 Small N-nitrosodialkylaminesPrimarily catalyzes N-demethylation of small substrates. nih.gov
CYP2D6 Aromatic aminesImplicated in the N-hydroxylation of certain arylamines. mdpi.com
CYP3A4 N,N-dialkylanilines, various drugsKey enzyme for drug metabolism, involved in N-oxidation and N-dealkylation of larger substrates. bohrium.commdpi.comnih.gov
CYP2A6 N-nitrosodialkylaminesInvolved in metabolism of nitrosamines with bulkier alkyl groups. nih.gov
CYP2C Family N-nitrosodialkylaminesContributes to the dealkylation of nitrosamines with larger alkyl chains. nih.gov

The Bamberger rearrangement is a classic chemical reaction involving the acid-catalyzed transformation of N-phenylhydroxylamines into 4-aminophenols. scribd.comwikipedia.org The accepted mechanism proceeds through the O-protonation of the N-phenylhydroxylamine, which is less favored than N-protonation but is productive. wikipedia.orgthieme.com The O-protonated species then eliminates a molecule of water to form a highly reactive nitrenium ion intermediate. scribd.comthieme.com This electrophilic intermediate is subsequently attacked by a nucleophile, typically water, at the para-position of the aromatic ring to yield the final 4-aminophenol (B1666318) product. wikipedia.orghellenicaworld.com

For this compound, metabolic N-oxidation would produce N-ethyl-N-(2,6-dimethylphenyl)hydroxylamine. If subjected to acidic conditions, this intermediate could theoretically undergo a Bamberger-type rearrangement. However, the presence of a methyl group at the para-position prevents the direct formation of a 4-aminophenol. Studies on sterically hindered phenylhydroxylamines have shown that the reaction can still proceed, though the products may differ. hellenicaworld.com The nitrenium ion, once formed, would be unable to react at the blocked para-position and might react at an available ortho-position or be trapped by other nucleophiles present in the solution. thieme.com DFT calculations suggest that the nitrenium ion may not exist as a free intermediate in aqueous clusters, indicating a more complex, concerted mechanism. beilstein-journals.org

Electrochemical Behavior and Anodic Oxidation Studies

The electrochemical properties of aniline derivatives are of significant interest for understanding their redox behavior and for applications in materials science, such as the synthesis of conducting polymers.

Cyclic voltammetry is a powerful technique used to study the redox processes of aniline and its derivatives. publish.csiro.au The anodic oxidation of substituted anilines at an inert electrode typically involves the removal of an electron from the nitrogen atom to form a cation radical. tsijournals.com The stability and subsequent reaction pathways of this radical cation are highly dependent on the nature and position of substituents on the aniline ring. utexas.eduacs.org

For this compound, the presence of electron-donating groups (two methyl groups and one N-ethyl group) is expected to lower the oxidation potential compared to unsubstituted aniline, making it easier to oxidize. acs.org Voltammetric studies of N,N-dialkylanilines in non-aqueous solvents show that the initially formed radical cation can be unstable, undergoing rapid follow-up reactions. utexas.edu These reactions often involve coupling of the radical cations, typically at the para-position, leading to dimerization products like benzidines. tsijournals.com Given that the para-position in this compound is blocked, coupling would be forced to occur through other pathways, such as head-to-tail or tail-to-tail coupling involving the aromatic ring or potential side-chain reactions.

CompoundHalf-Wave Potential (E½ vs. SCE)Solvent/Electrolyte
Aniline+0.9 VAqueous
N,N-Dimethylaniline+0.7 V to +0.8 VAcetonitrile (B52724)
p-Toluidine (4-methylaniline)+0.76 VAqueous
m-Toluidine (3-methylaniline)+0.84 VAqueous
2,6-DimethylanilineNot specified, but expected to be lower than aniline-

Note: Potentials are approximate and vary with experimental conditions (pH, solvent, electrode material). Data compiled from various electrochemical studies. utexas.eduacs.org

The anodic oxidation of aniline is a well-established method for producing the conducting polymer, polyaniline. srce.hr This process, known as electropolymerization, is initiated by the electrochemical oxidation of the monomer at the surface of an electrode. researchgate.net The resulting radical cations then couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode surface. researchgate.net

N-substituted anilines can also be electropolymerized. The electropolymerization of N,N-dialkylaniline derivatives can lead to the formation of "ionene polymers," which contain quaternary ammonium (B1175870) sites within the polymer backbone. utexas.edu In the case of this compound, the steric hindrance from the two ortho-methyl groups would significantly influence the polymerization mechanism and the structure of the resulting polymer. The ortho substituents would likely prevent the planarization required for extensive π-conjugation found in polyaniline, potentially leading to a polymer with lower conductivity but different physical and chemical properties. The polymerization would be forced to proceed through linkages that accommodate this steric bulk, possibly resulting in a more soluble and processable material compared to the often-intractable polyaniline. The process involves applying a potential to induce oxidation, and the polymer film grows on the working electrode surface. researchgate.net

Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution reactions on this compound are directed by the activating amino group. However, the steric hindrance from the ortho-methyl groups and the N-ethyl group plays a crucial role in determining the position of substitution.

The orientation of substitution products in derivatives of 2,6-dialkylanilines is known to be dependent on the acidity of the reaction medium. In strongly acidic solutions, the amino group is protonated, forming an anilinium ion. This deactivates the ring and directs incoming electrophiles to the meta-position. In less acidic or neutral conditions, the amino group remains as a powerful ortho-, para-directing group. Due to the steric hindrance at the ortho positions by the two methyl groups, electrophilic attack predominantly occurs at the para-position.

For instance, in the nitration of N-acyl derivatives of 2,6-diethylaniline (B152787), the acidity of the medium dictates the product distribution. Nitration in the presence of nitrous acid can lead to a high yield of the 4-nitro derivative. Conversely, nitration in concentrated sulfuric acid can result in the formation of the 3-nitro derivative. This is because the small concentration of the free, unprotonated amine, which is highly reactive and para-directing, is largely responsible for the orientation of substitution in this medium. The bulky substituents ortho to the amino group can also twist the amide group out of the plane of the aromatic ring, which reduces the mesomeric effect between the nitrogen and the ring.

Table 1: Influence of Acidity on Nitration of 2,6-Dialkylaniline Derivatives

Starting Material Reagents Product Reference
N-(2,6-diethylphenyl)-p-toluenesulphonamide Nitrous Acid 4-Nitro derivative wikipedia.org

This table illustrates the effect of reaction conditions on the regioselectivity of nitration for a related compound, highlighting the influence of acidity.

Halogenation of this compound, such as iodination, is expected to occur selectively at the para-position due to the steric hindrance at the ortho positions. A straightforward and efficient method for the iodination of 2,6-dialkylanilines involves the use of molecular iodine in the presence of a base like sodium bicarbonate. This method provides the 4-iodo-2,6-dialkylaniline derivatives in nearly quantitative yields after a simple extraction, with the crude product often being pure enough for subsequent steps.

The procedure typically involves dissolving the 2,6-dialkylaniline in a suitable solvent like diethyl ether, followed by the addition of molecular iodine and a saturated solution of sodium bicarbonate. The reaction mixture is stirred vigorously, and the progress can be monitored by the disappearance of the iodine color. The desired 4-iodo product is then isolated by extraction and evaporation of the solvent.

Table 2: Iodination of 2,6-Dialkylanilines

Substrate Reagent Product Yield
2,6-dimethylaniline I₂ / NaHCO₃ 4-iodo-2,6-dimethylaniline Nearly quantitative

This table summarizes the efficient para-iodination of sterically hindered anilines.

Hydrazine (B178648) Derivatives and Indole (B1671886) Synthesis Pathways

This compound can be a precursor to hydrazine derivatives, which are valuable intermediates in the synthesis of heterocyclic compounds such as indoles, most notably through the Fischer indole synthesis. cdnsciencepub.com

The synthesis of the required hydrazine, N'-ethyl-2,6-dimethylphenylhydrazine, can be achieved from 2,6-dimethylaniline. One reported method involves the hydrolysis of N'-ethyl-N'-formyl-2,6-dimethylphenylhydrazine to yield N'-ethyl-2,6-dimethylphenylhydrazine hydrochloride. nih.gov

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. cdnsciencepub.comtcichemicals.comcdnsciencepub.com The reaction of N'-ethyl-2,6-dimethylphenylhydrazine hydrochloride with cyclohexanone (B45756) provides a clear pathway to a substituted tetrahydrocarbazole, which is a type of indole derivative. nih.gov

The reaction proceeds by first forming an enamine intermediate from the N'-alkyl-2,6-dialkylphenylhydrazine and the ketone. This is followed by a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement to form a dienone-imine intermediate, which then cyclizes and eliminates ammonia (B1221849) to yield the final indole product. The use of the hydrazine hydrochloride salt can improve the yields and minimize decomposition during the reaction. nih.gov

In the specific case of N'-ethyl-2,6-dimethylphenylhydrazine hydrochloride and cyclohexanone, the product formed is 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole. nih.gov This reaction highlights a significant synthetic application of this compound derivatives in the construction of complex heterocyclic frameworks.

Table 3: Fischer Indole Synthesis with N'-Alkyl-2,6-dialkylphenylhydrazines and Cyclohexanone

Hydrazine Derivative Ketone Product Reference
N'-methyl-2,6-dimethylphenylhydrazine Cyclohexanone 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole nih.gov
N'-ethyl-2,6-dimethylphenylhydrazine hydrochloride Cyclohexanone 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole nih.gov

This table presents examples of the Fischer indole synthesis with sterically hindered hydrazines, leading to the formation of tetrahydrocarbazole derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the intrinsic properties of N-ethyl-2,6-dimethylaniline. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to optimize the molecular geometry and describe the electronic landscape of the molecule.

For analogous molecules like N,N-dimethylaniline, DFT calculations at the B3LYP/cc-pVTZ level have been used to determine geometric parameters. researchgate.net Such calculations reveal that the p-π interaction between the nitrogen lone pair and the aromatic ring is a key factor governing the molecular structure. researchgate.net In related substituted anilines like 2,6-diethylaniline (B152787), computations at the MP2 level with a 6-31+G** basis set have shown that the molecule is not planar, with the amino group exhibiting a character more akin to sp3 hybridization. researchgate.net

For this compound, these computational approaches would be expected to yield a non-planar structure. The steric hindrance from the ortho-methyl groups and the N-ethyl group would cause the C(aryl)-N-C(ethyl) plane to be twisted relative to the benzene (B151609) ring. Key structural parameters that can be accurately calculated include:

Bond Lengths: C-N, C-C, N-H, and C-H bond distances.

Bond Angles: C-N-C, C-C-C, and H-N-C angles.

Dihedral Angles: The twist angle between the amino group and the phenyl ring, which is crucial for understanding the degree of p-π conjugation.

The electronic structure analysis typically involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the aniline (B41778) moiety, reflecting its electron-donating character, while the LUMO would be distributed over the aromatic ring.

Density Functional Theory (DFT) Applications in Reactivity and Mechanism Predictions

Density Functional Theory (DFT) is a versatile computational tool used to predict the reactivity of molecules and elucidate reaction mechanisms. For this compound, DFT can be applied to understand its behavior in various chemical transformations.

A key application of DFT is the prediction of reactivity indices. The energies and distributions of the HOMO and LUMO, often referred to as frontier orbitals, are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). DFT calculations can also generate electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

DFT is also extensively used to model reaction pathways. For oxidation reactions, which are common for anilines, DFT can be used to calculate the energetics of electron transfer. umn.edu The initial single-electron transfer is often the rate-determining step in the transformation of organic compounds in various environments. umn.edu For a related compound, 2,6-dimethylaniline (B139824), experimental studies have identified various oxidation products, including 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone. nih.gov DFT could be employed to model the proposed reaction pathway, calculating the structures and energies of intermediates and transition states to provide a detailed mechanistic understanding of how this compound is transformed.

Modeling of Molecular Interactions and Charge Transfer Phenomena

The substituted amino group in this compound imparts significant electron-donating properties to the molecule. This characteristic governs its molecular interactions, particularly its ability to form charge-transfer (CT) complexes.

Computational modeling can simulate the interaction between this compound (the electron donor) and various electron acceptors. Studies on similar molecules like 2,6-diethylaniline and N-ethylaniline have shown that they form 1:1 stoichiometric charge-transfer complexes with acceptors like iodine. researchgate.net The introduction of alkyl groups, such as the ethyl group on the nitrogen and the methyl groups on the ring, increases the electron-donating strength of the aniline derivative due to positive inductive and hyperconjugative effects. researchgate.net This enhanced donor strength leads to the formation of strong charge-transfer complexes. researchgate.net

Beyond intermolecular interactions, the concept of intramolecular charge transfer (ICT) is also relevant. If an electron-accepting group were attached to the this compound framework, the substituted amino group would act as a potent electron donor, potentially leading to the formation of an ICT state upon photoexcitation. nih.gov In such systems, the fluorescence properties can be highly dependent on solvent polarity and temperature. nih.gov While this compound itself does not have an intrinsic acceptor to form a stable ICT state, its electron-donating potential is a key parameter that can be modeled.

Table 1: Characteristics of Charge-Transfer Complexes with Related Anilines
Donor MoleculeAcceptorStoichiometryKey Finding
2,6-diethylaniline (DEA)Iodine1:1DEA exhibits high donor properties, forming a strong charge-transfer complex. researchgate.net
N-ethylaniline (NEA)Iodine1:1The ethyl group on the N atom increases donor strength through hyperconjugative effects. researchgate.net
2-Ethyl-6-methylanilineDDQ, CHLNot specifiedForms charge-transfer complexes with π-acceptors. researchgate.net

Conformational Analysis and Steric Effects of Alkyl Substituents

The conformation of this compound is heavily influenced by the steric interactions between the alkyl substituents on the nitrogen atom and the aromatic ring. The two methyl groups at the ortho-positions (2 and 6) create significant steric hindrance, which has profound effects on the molecule's geometry and electronic properties.

This steric crowding forces the N-ethylamino group to twist out of the plane of the benzene ring. mdpi.com This rotation disrupts the alignment necessary for effective p-π conjugation between the nitrogen atom's lone pair of electrons and the aromatic π-system. The consequence of this "steric inhibition to resonance" is a decrease in the electron-donating ability of the amino group compared to an unhindered analogue like N-ethylaniline. mdpi.com

Computational conformational analysis can quantify this effect by calculating the potential energy surface as a function of the C-N bond rotation. This allows for the determination of the equilibrium twist angle. For structurally similar compounds like 2,6-diethyl-N,N-dimethylaniline and 2,6-di-i-propyl-N,N-dimethylaniline, experimental twist angles have been found to be as large as 77° and 88°, respectively. mdpi.com A similar significant twist is expected for this compound. This twisting also leads to a more pyramidal geometry at the nitrogen atom, shifting its hybridization from sp2 towards sp3. researchgate.netmdpi.com

Table 2: Influence of Ortho-Substitution on Aniline Derivatives
CompoundKey Steric FeatureConsequenceReference
N,N,2,6-tetramethylanilineTwo ortho-methyl groupsAmino group has very weak electron-donor properties. mdpi.com
2,6-diethyl-N,N-dimethylanilineTwo ortho-ethyl groupsThe twist angle of the amino group is 77°. mdpi.com
2,6-di-i-propylanilineTwo ortho-isopropyl groupsThe amino group exhibits very weak electron-donor properties. mdpi.com

Prediction of Oxidation Potentials and Electrochemical Properties

Computational chemistry provides reliable methods for predicting the electrochemical properties of molecules, including the oxidation potential of this compound. Theoretical predictions can be correlated with experimental values obtained from techniques like cyclic voltammetry. rsc.org

Semiempirical molecular orbital theory and DFT are used to compute one-electron oxidation potentials for series of substituted anilines in solution. umn.edu A strong correlation is often found between the calculated energy of the HOMO and the experimentally measured oxidation potential. umn.edu For anilines, the oxidation process involves the removal of an electron, typically from the HOMO, to form a radical cation.

The substituents on the aniline ring significantly affect the oxidation potential. Electron-donating groups like methyl and ethyl generally lower the oxidation potential (making the compound easier to oxidize) by destabilizing the HOMO. However, as discussed previously, the steric hindrance in this compound forces the N-ethyl group out of the ring plane, reducing conjugation. This steric effect can counteract the electronic effect of the alkyl groups, leading to a higher oxidation potential than might be expected based solely on the electron-donating nature of the substituents. Computational models are capable of capturing both of these competing effects to provide an accurate prediction. Radicals formed by the oxidation of anilines can sometimes couple to form dimers, which are also electro-active and can lead to secondary peaks in voltammetry experiments. rsc.org

Table 3: Experimental Half-Peak Oxidation Potentials (Ep/2) for Related Anilines
CompoundCAS Registry NumberEp/2 (V)
Aniline62-53-30.99 V
2-methylaniline95-53-40.94 V
4-methylaniline106-49-00.86 V
2,4-dimethylaniline95-68-10.84 V
2-ethylaniline578-54-10.92 V
4-ethylaniline589-16-20.84 V
Data sourced from correlation analysis of electrochemical and theoretical values. The potential is typically measured vs. a standard reference electrode.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Key Intermediates in Organic Synthesis

N-alkylation of aniline (B41778) derivatives is a fundamentally important reaction in organic synthesis, widely applied in the preparation of agrochemicals, pharmaceuticals, dyes, and fluorescence probes. jocpr.com N-ethyl-2,6-dimethylaniline, as a mono-N-alkylated aniline, serves as a crucial raw material and intermediate in several industrial applications. jocpr.com

The 2,6-dimethylaniline (B139824) structural motif is a core component in various pharmaceuticals, notably in the synthesis of local anesthetics like lidocaine. nih.gov this compound serves as a key intermediate for creating derivatives of these compounds. The process of N-alkylation is a critical step in the synthesis of many pharmaceutical products. jocpr.com The introduction of the N-ethyl group can modify the pharmacological profile of the final active pharmaceutical ingredient. The parent compound, 2,6-dimethylaniline, is a known impurity in certain pharmaceutical preparations, such as those involving the drug metalaxyl, which further underscores the relevance of its derivatives in this field. nih.gov

The agrochemical industry relies heavily on 2,6-dimethylaniline as a versatile intermediate for the production of a wide range of pesticides and herbicides. guidechem.comnbinno.com It is a primary building block for creating effective crop protection agents that help boost agricultural productivity. nbinno.com this compound functions as a more advanced intermediate in this sector. jocpr.com The synthesis of complex agrochemicals often involves the precise modification of a core structure, and the N-ethyl group is a key functional component that can be essential for the biological activity of the final pesticide or herbicide formulation. jocpr.com

N-alkylation of anilines is a well-established method for the synthesis of dyes and fluorescence probes. jocpr.com Aniline derivatives are foundational building blocks for several classes of fluorophores, including rhodamines and oxazines. nih.gov The incorporation of the this compound moiety into a larger molecular structure allows for the fine-tuning of the resulting dye's spectral properties. The electronic properties of the nitrogen atom, influenced by the ethyl group, and the steric hindrance provided by the adjacent methyl groups can alter the absorption and emission wavelengths, as well as the quantum yield of the final product. jocpr.com This makes it a valuable component for designing novel fluorescent reporters for applications in chemical biology and medical imaging. nih.govresearchgate.net

Table 1: Applications of this compound in Chemical Synthesis

Application AreaRole of this compoundKey Research Findings
Pharmaceuticals Precursor for pharmaceutical intermediatesThe 2,6-dimethylaniline core is found in anesthetics; N-alkylation is a key step in drug synthesis. jocpr.comnih.gov
Agrochemicals Intermediate in pesticide and herbicide synthesisServes as a key raw material for various agrochemical products. jocpr.comnbinno.com
Dyes & Probes Building block for chromophores and fluorophoresN-alkylation of anilines is a primary method for creating dyes and fluorescent probes. jocpr.comnih.gov
Plant Protection Potential coformulant in pesticide formulationsThe parent compound, 2,6-dimethylaniline, has been identified as a coformulant in PPPs. nih.gov

Catalytic Applications and Ligand Design

The rational design of ligands is a cornerstone of modern transition metal catalysis, allowing for the precise control of a catalyst's steric and electronic properties. umsl.eduescholarship.org This tuning influences the catalyst's activity, selectivity, and stability.

In the field of transition metal catalysis, particularly for olefin polymerization, the structure of the ligands surrounding the metal center is critical. nih.gov this compound is relevant to the design of ligands that can coordinate with metal centers, such as zirconium. nih.gov

Research using density functional theory has provided insights into how the structure of aniline-based ligands affects the stability of zirconocene (B1252598) catalyst complexes. nih.gov The study highlights two key factors:

Steric Effects : The two methyl groups at the 2- and 6-positions of the aniline ring provide significant steric bulk. This steric hindrance can weaken the direct bond between the metal (e.g., Zr) and the nitrogen atom but also stabilizes the complex by restricting the rotation of the phenyl group. nih.gov

Polymer Chemistry and Functional Materials

Synthesis of Polyaniline Derivatives for Advanced Properties

The synthesis of polyaniline (PANI) and its derivatives is a significant area of research, driven by the unique electronic, optical, and redox properties of these conducting polymers. nii.ac.jpnih.gov Polyaniline itself often suffers from poor solubility in common organic solvents, which limits its processability and hinders its application in various technologies. nii.ac.jp To overcome these limitations, researchers have focused on synthesizing PANI derivatives by modifying the aniline monomer. Introducing substituents onto the aniline ring or the nitrogen atom can enhance solubility, improve thermal stability, and tune the polymer's electronic characteristics. nii.ac.jpresearchgate.net

One common strategy is the chemical oxidative polymerization of aniline derivatives. This method typically involves dissolving the monomer in an acidic medium, followed by the addition of an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), to initiate polymerization. nih.govresearchgate.net The resulting polymer is obtained as a precipitate, which is then filtered, washed, and dried. nih.gov For instance, poly(N-ethyl aniline) (PNEAn) has been synthesized by the in situ chemical polymerization of N-ethyl aniline in the presence of talc (B1216) particles in an aqueous hydrochloric acid (HCl) medium. researchgate.net In this process, N-ethyl aniline is added to a suspension of talc in HCl, and the polymerization is initiated by the dropwise addition of ammonium persulfate. researchgate.net

The properties of the resulting polymer are highly dependent on the polymerization conditions. Factors such as the monomer-to-oxidant molar ratio and the initial monomer concentration have a significant impact on the polymer yield and its final electrical conductivity. researchgate.net For the synthesis of PNEAn composites, optimal conditions have been identified to maximize these properties. researchgate.net The modification of the aniline monomer, for example by N-alkylation, is a key step in producing these derivatives and can be achieved through various synthetic routes. jocpr.com By carefully selecting substituents and controlling polymerization conditions, it is possible to create a wide range of functional polyaniline derivatives with properties tailored for specific advanced applications. nih.gov

Table 1: Reaction Conditions for Chemical Polymerization of N-ethyl aniline

Parameter Condition Source
Monomer N-ethyl aniline researchgate.net
Oxidant Ammonium persulfate ((NH₄)₂S₂O₈) researchgate.net
Medium Aqueous Hydrochloric Acid (HCl) researchgate.net
Optimal Monomer Concentration 0.2 M researchgate.net
Optimal Monomer/Oxidant Ratio 1 researchgate.net
Post-Polymerization Wash Distilled water and methanol researchgate.net

Ionic Liquid Formulations for Polymerization

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention in materials science due to their unique properties, including low vapor pressure, high thermal stability, and tunable structures. nih.gov In polymer chemistry, ILs can be designed with polymerizable functional groups, such as vinyl functions, allowing them to act as monomers. nih.gov The resulting polymers, known as poly(ionic liquid)s (PILs), combine the intrinsic properties of the ionic liquid with the mechanical characteristics of a polymer backbone. nih.gov

The formulation for creating PILs typically involves the ionic liquid monomer, a crosslinking agent to create a network structure, and an initiator to start the polymerization process. nih.gov UV-induced polymerization is a common technique used to fabricate PIL membranes under mild conditions. nih.gov A typical casting solution for this method contains the IL monomer, a crosslinker, and a photoinitiator. nih.gov For example, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) has been used as a reliable photoinitiator for the polymerization of vinylimidazolium-based ionic liquids. nih.gov

The synthesis can also proceed through other mechanisms, such as the self-polymerization of vinyl-substituted pyridinium (B92312) bromides. nih.gov One-pot synthesis methods have been developed where, for instance, a mixture of 2-vinyl pyridine (B92270) and allyl bromide is stirred at a controlled temperature to yield a polymeric solid. nih.gov The resulting PILs can be further modified; for example, the inclusion of dopamine (B1211576) moieties can be triggered, leading to precursors for active layers on membrane supports. nih.gov The choice of the cation and anion in the ionic liquid monomer, as well as the other components in the formulation, allows for the fine-tuning of the final material's properties, such as mechanical strength, conductivity, and selectivity for membrane applications. nih.gov

Table 2: Components in a Typical UV-Polymerization Formulation for Poly(ionic liquid)s

Component Function Example Source
Ionic Liquid Monomer Building block of the polymer with ionic groups Vinylimidazolium bromide nih.gov
Crosslinker (CL) Forms a network structure, providing mechanical stability --- nih.gov
Photoinitiator (PI) Initiates polymerization upon exposure to UV light Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) nih.gov
Other Monomers Can be added to modify polymer properties --- nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for assessing the purity of N-ethyl-2,6-dimethylaniline and separating it from related substances, such as the starting material 2,6-dimethylaniline (B139824) and potential over-alkylation products.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary method for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of the target compound from both more polar starting materials and less polar impurities. UV detection is well-suited for aromatic amines, which typically exhibit strong absorbance in the UV range, often around 230 nm. who.int

A typical HPLC method involves an isocratic mobile phase of acetonitrile (B52724) and water with a phosphate (B84403) buffer to maintain a consistent pH. researchgate.net The method's parameters can be optimized to achieve baseline separation of this compound from its key process-related impurities.

Table 1: Example HPLC Method Parameters and Retention Times

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M KH₂PO₄ buffer (pH 7) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temp. 30°C
Retention Time (this compound) ~ 5.8 min
Retention Time (2,6-dimethylaniline) ~ 3.5 min

| Retention Time (N,N-diethyl-2,6-dimethylaniline) | ~ 8.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of this compound. nih.gov In GC, the compound is volatilized and separated from other components in a heated column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. This technique is highly sensitive and specific, making it invaluable for confirming the presence of the target analyte and identifying unknown impurities. chemicalbook.com

For aromatic amines like this compound, a non-polar capillary column is typically used. The mass spectrometer can be operated in scan mode to identify unknown peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity when quantifying known compounds. oup.com

Table 2: Characteristic Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio) Interpretation
149 Molecular Ion [M]⁺
134 [M - CH₃]⁺ (Loss of a methyl group)
120 [M - C₂H₅]⁺ (Loss of an ethyl group)

| 106 | Further fragmentation |

For the detection and identification of trace-level impurities, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. thermofisher.com This technique combines the separation power of HPLC with the exceptional mass accuracy of HRMS detectors like Orbitrap or Time-of-Flight (TOF) analyzers. thermofisher.comwaters.com LC-HRMS can measure the mass of a molecule with very high precision, allowing for the determination of its elemental formula. nih.gov This capability is critical for identifying unknown byproducts or degradation products in a sample without the need for authentic reference standards. chimia.ch

The high sensitivity and specificity of LC-HRMS make it possible to build comprehensive impurity profiles, which is essential for process optimization and quality control in the manufacturing of this compound. waters.com

Table 3: Hypothetical Trace Impurities Identified by LC-HRMS

Detected Mass (m/z) Proposed Formula Possible Identity
136.1121 C₈H₁₄N 2,6-Dimethylcyclohexylamine (from over-reduction)
164.1070 C₁₀H₁₄O Ethoxy-2,6-dimethylbenzene (from reaction with ethanol (B145695) solvent)

| 165.1175 | C₁₀H₁₅N₂ | Nitroso-N-ethyl-2,6-dimethylaniline (degradation product) |

Techniques for Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of this compound, often produced by the N-alkylation of 2,6-dimethylaniline, requires real-time monitoring of the reaction. nih.gov Various analytical techniques can be employed to track the consumption of reactants and the formation of products, providing valuable kinetic data. uvic.ca

In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time data on the concentrations of key species in the reaction mixture without the need for sampling. acs.orgnih.gov Alternatively, automated HPLC systems can be programmed to periodically withdraw small aliquots from the reactor, quench the reaction, and analyze the sample. This provides discrete data points over time, allowing for the construction of detailed reaction profiles that show the conversion of 2,6-dimethylaniline and the yield of this compound. uvic.ca

Table 4: Example Reaction Monitoring Data via Automated HPLC

Reaction Time (hours) 2,6-dimethylaniline (% Area) This compound (% Area)
0 99.5 0.1
1 75.2 23.8
2 51.3 47.1
4 15.8 81.5
6 2.1 94.3

| 8 | <0.5 | 95.1 |

Detection and Quantification in Complex Mixtures (e.g., Environmental or Synthetic Samples)

Detecting and quantifying this compound in complex matrices like environmental samples (e.g., groundwater) or crude synthetic reaction mixtures presents analytical challenges due to the presence of interfering substances. tandfonline.com Effective sample preparation is a critical first step to isolate the analyte and remove matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used for this purpose.

Following extraction and concentration, GC-MS is often the preferred analytical technique due to its high selectivity and sensitivity. dntb.gov.ua For aqueous samples, derivatization may be employed to increase the volatility and thermal stability of the analyte for GC analysis. nih.gov In cases where the sample matrix is particularly complex, tandem mass spectrometry (MS/MS) may be used to further enhance selectivity and reduce background noise, ensuring reliable quantification at low levels. tandfonline.com

Table 5: Example SPE-GC/MS Method for Water Sample Analysis

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE) using a C18 cartridge.
Elution Solvent Ethyl acetate
Analytical Technique GC-MS/MS (in MRM mode)
Analyte Transition 149 -> 134 m/z
Limit of Quantification (LOQ) ~0.1 µg/L

| Recovery Rate (spiked sample) | 92% |

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Protocols

The chemical industry's shift towards sustainability has spurred significant research into green synthetic methods for producing N-alkylanilines, including N-ethyl-2,6-dimethylaniline. Traditional N-alkylation methods often involve harsh conditions or toxic reagents. jocpr.com Modern approaches aim to mitigate these issues by focusing on milder reaction conditions, reducing waste, and utilizing less hazardous materials.

A promising green alternative is the use of catalytic transfer hydrogenation for reductive amination. One such protocol involves the N-alkylation of 2,6-dialkyl anilines using a Palladium on Carbon (Pd/C) catalyst in an aqueous 2-propanol solvent. jocpr.comresearchgate.net This method employs ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor, allowing the reaction to proceed smoothly and selectively at room temperature. jocpr.comresearchgate.net This process is noted for being facile, economical, and environmentally benign, avoiding the need for high-pressure hydrogenation equipment and minimizing the formation of quaternary ammonium salt byproducts. jocpr.com

Another significant advancement in sustainable synthesis is the development of chemoenzymatic processes. For instance, the reduction of aryl nitro compounds to anilines can be achieved using immobilized nitroreductase enzymes. nih.gov This biocatalytic method offers a sustainable alternative to traditional chemical synthesis that relies on precious-metal catalysts, high temperatures, and toxic acids. nih.gov Such enzymatic systems operate in aqueous media under atmospheric pressure and exhibit high chemoselectivity, presenting a viable green pathway for producing aniline (B41778) precursors. nih.gov

MethodCatalyst / ReagentSolventConditionsAdvantages
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateAqueous 2-propanolRoom TemperatureEconomical, environmentally benign, avoids high pressure, high selectivity. jocpr.comresearchgate.net
Chemoenzymatic Reduction Immobilized NitroreductaseAqueous MediaAtmospheric PressureSustainable, avoids precious metals and toxic acids, high chemoselectivity. nih.gov

Exploration of Novel Bioactive Derivatives and Their Mechanisms of Action

N-alkylation of aniline derivatives is a cornerstone of synthetic chemistry for producing molecules with applications in pharmaceuticals and agrochemicals. jocpr.com The 2,6-dimethylaniline (B139824) core structure is a well-established pharmacophore, notably used in the synthesis of local anesthetics like lidocaine. nih.gov Research is actively exploring novel derivatives of this compound to discover new bioactive compounds with unique mechanisms of action.

In the agrochemical sector, there is significant interest in developing new herbicides to manage resistant weeds. Research has shown that N-aryl amine derivatives, including those based on a picolinic acid structure combined with substituted pyrazolyl rings, exhibit potent herbicidal activity. nih.govmdpi.com These compounds often act as synthetic auxins, disrupting plant growth. nih.gov The this compound moiety can serve as a crucial building block in the synthesis of such complex herbicides, offering a scaffold for further chemical modification to optimize activity and selectivity. mdpi.comresearchgate.net Studies on pyrazole (B372694) amide derivatives have identified compounds that act as potential transketolase inhibitors, a promising target for new herbicides. nih.gov

Beyond agrochemicals, aniline derivatives are being investigated for other therapeutic applications. For example, derivatives of the natural product parthenolide (B1678480) incorporating various aniline moieties have been synthesized and tested for anti-leukemia activity against chronic lymphocytic leukaemia (CLL) cell lines. chemrxiv.org This highlights the potential for this compound to be incorporated into complex natural product analogs to generate novel therapeutic agents.

Advanced Computational Predictions for this compound Reactivity and Properties

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, accelerating research and reducing the need for extensive empirical testing. For this compound, a key structural feature influencing its reactivity is the steric hindrance caused by the two methyl groups at the ortho positions. This arrangement leads to a phenomenon known as steric inhibition of resonance (SIR effect). quora.com

The SIR effect in 2,6-disubstituted N,N-dialkylanilines forces the nitrogen's lone pair of electrons out of alignment with the benzene (B151609) ring's π-system. quora.com Consequently, the lone pair does not participate significantly in resonance with the ring, making it more available for donation. quora.com This has a profound impact on the molecule's basicity. Computational models can accurately predict this geometric distortion and its electronic consequences. For the related 2,6-Dimethyl-N,N-dimethylaniline, the SIR effect makes it a stronger base than N,N-dimethylaniline, where the lone pair is delocalized into the ring. quora.com

Advanced computational methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties. For the related compound N,N-dimethylaniline, DFT calculations at the B3LYP/6-311+G** level have been used to determine gas-phase basicities and to analyze structure-basicity relationships. researchgate.net These studies demonstrate that the influence of substituents on basicity is significantly different in the gas phase compared to condensed media, highlighting the importance of solvent effects. researchgate.net Such computational approaches can be directly applied to this compound to predict its protonation sites, reaction energy profiles, and spectroscopic characteristics, guiding synthetic efforts and mechanistic studies. acs.org

Integration of High-Throughput Screening in Materials Science and Catalyst Discovery

High-throughput screening (HTS) has revolutionized the discovery of new materials and catalysts by enabling the rapid, parallel synthesis and testing of large libraries of compounds. cmu.edu This approach accelerates the identification of lead candidates with desired properties, moving beyond traditional, slower, one-at-a-time testing. Aniline derivatives, including this compound, are valuable building blocks in these combinatorial workflows.

In materials science, particularly in polymer chemistry, aniline derivatives are used to synthesize pre-catalysts for olefin polymerization. A study investigating ethylene (B1197577) polymerization utilized pre-catalysts synthesized from 2,6-dimethylaniline and 2,4,6-trimethylaniline. seahipublications.org The screening of these catalysts revealed that the one derived from 2,6-dimethylaniline produced the highest polymer yield, demonstrating how subtle structural changes can impact catalytic performance. seahipublications.org HTS methodologies could be employed to rapidly screen a wide array of aniline derivatives and reaction conditions to optimize polymer properties.

In catalyst discovery, HTS is used to find new and more efficient catalysts for a variety of chemical transformations. Aniline derivatives themselves can act as nucleophilic catalysts in reactions like hydrazone formation, which is important in dynamic combinatorial chemistry. rsc.org HTS could be used to screen a library of substituted anilines to identify the most effective catalyst for a given transformation. Furthermore, new catalytic systems based on palladium with specialized ligands are being developed for the selective C-H functionalization of aniline derivatives. uva.nlacs.org HTS platforms, equipped with analytical techniques like mass spectrometry or infrared thermography, are ideal for optimizing these complex catalytic systems by rapidly screening metals, ligands, solvents, and other reaction parameters. iitm.ac.in

Q & A

Q. What analytical methods are recommended for quantifying N-ethyl-2,6-dimethylaniline in complex matrices?

High-performance liquid chromatography (HPLC) with amperometric detection or ion-pair reversed-phase HPLC is effective for quantifying aromatic amines like N-ethyl-2,6-dimethylaniline in biological or environmental samples. For example, amperometric detection at +0.8 V (vs. Ag/AgCl) provides high sensitivity for electroactive analytes, while ion-pair reagents (e.g., sodium dodecyl sulfate) enhance separation efficiency in reversed-phase systems . Validation should include spike-recovery tests in matrices such as kidney tissue or synthetic wastewater to account for matrix effects.

Q. How can researchers ensure the purity and quality of this compound according to pharmacopeial standards?

Compliance with pharmacopeial guidelines (e.g., USP/NF) requires rigorous impurity profiling using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key impurities to monitor include unreacted precursors (e.g., 2,6-dimethylaniline) and halogenated byproducts (e.g., 4-chloro-2,6-dimethylaniline). Accelerated stability studies under varying pH and temperature conditions can identify degradation products, ensuring batch-to-batch consistency .

Q. What synthetic strategies are effective for introducing halogen substituents into the this compound structure?

Directed iodination or bromination can be achieved via electrophilic aromatic substitution. For iodination, iodine monochloride (ICl) in acetic acid at 50°C selectively substitutes the para position relative to the amine group, yielding 4-iodo-N-ethyl-2,6-dimethylaniline. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via 1^1H NMR (e.g., aromatic proton splitting patterns at δ 6.5–7.2 ppm) .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the oxidative degradation pathways of this compound under advanced oxidation processes?

The Fenton process (Fe2+^{2+}/H2_2O2_2) effectively degrades N-ethyl-2,6-dimethylaniline. Optimal conditions include pH 2, 2 mM Fe2+^{2+}, and 20 mM H2_2O2_2, achieving >70% degradation in 3 hours. Intermediates are identified via LC-MS, including hydroxylated derivatives (e.g., 2,6-dimethylphenol) and short-chain acids (e.g., oxalic acid). Radical quenching experiments with tert-butanol distinguish between hydroxyl radical (•OH) and sulfate radical (SO4_4^{•-}) pathways .

Q. How do structural modifications of this compound influence its reactivity and interaction with biological macromolecules?

Substituents like halogens or methoxy groups alter electronic properties and binding affinity. For example, 4-bromo-N-ethyl-2,6-dimethylaniline exhibits increased electrophilicity, enhancing DNA adduct formation in rat nasal epithelium models. Adducts are quantified using 32^{32}P-postlabeling assays, with comparative studies showing a 1.5-fold increase in adduct density compared to the parent compound .

Q. How can researchers assess the potential carcinogenic risks of this compound through in vivo models?

A two-stage carcinogenesis model in rats involves initiation with N-bis(2-hydroxypropyl)nitrosamine (DHPN), followed by chronic exposure to N-ethyl-2,6-dimethylaniline. Tumor incidence is histopathologically evaluated in target tissues (e.g., nasal cavity), while mechanistic studies measure oxidative stress biomarkers (e.g., 8-hydroxy-2’-deoxyguanosine) and proliferative indices (e.g., Ki-67 staining) .

Methodological Considerations

  • Data Contradictions : Discrepancies in degradation efficiency (e.g., 70% in Fenton vs. <50% in ozonation) highlight the need for comparative studies using standardized protocols (e.g., identical COD removal targets) .
  • Statistical Validation : For carcinogenicity studies, ANOVA with post-hoc Tukey tests ensures significance (p < 0.05) in tumor incidence between control and treated groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.